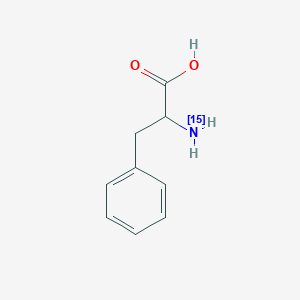

(~15~N)Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(15N)azanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514737 | |

| Record name | (~15~N)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81387-53-3 | |

| Record name | (~15~N)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

15N Phenylalanine: A Technical Guide for Advanced Applications in Research and Drug Development

This document serves as an in-depth technical guide on 15N Phenylalanine, tailored for researchers, scientists, and professionals in drug development. The guide will deconstruct the fundamental principles of this stable isotope-labeled amino acid, explore its critical applications, and provide insights into the rationale behind experimental designs, ensuring a blend of theoretical knowledge and practical expertise.

The Core Principle: Harnessing the Power of a Stable Isotope

15N Phenylalanine is a non-radioactive, stable isotope-labeled version of the essential amino acid phenylalanine.[1][2] In this molecule, the naturally abundant nitrogen-14 (¹⁴N) atom in the amino group is replaced by the heavier nitrogen-15 (¹⁵N) isotope. This subtle change in mass does not alter the chemical properties or biological activity of the amino acid, allowing it to be seamlessly incorporated into proteins and metabolic pathways.[] However, this mass difference provides a powerful analytical handle, enabling researchers to distinguish and quantify molecules containing the ¹⁵N label from their unlabeled counterparts using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

The choice of ¹⁵N as a labeling isotope is strategic for several reasons:

-

Safety: As a stable isotope, ¹⁵N is not radioactive, making it safe for use in a wide array of in vitro and in vivo experiments without the need for specialized radiological handling and disposal.[]

-

Low Natural Abundance: The natural abundance of ¹⁵N is approximately 0.37%, meaning that its introduction into a biological system provides a strong, clear signal against a low background.[]

-

NMR Activity: The ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active. This property is fundamental to many structural biology applications.[][4]

Production and Quality Assurance: The Foundation of Reliable Data

The integrity of any study utilizing 15N Phenylalanine is contingent upon the purity of the labeled compound. The most common method for its production is through biosynthesis, where microorganisms, such as Escherichia coli, are cultured in a minimal medium.[1] In this medium, the sole source of nitrogen is a ¹⁵N-labeled compound, like ¹⁵N ammonium chloride. The microorganisms incorporate this heavy nitrogen into all of their nitrogen-containing biomolecules, including amino acids. The 15N Phenylalanine is then purified from the biomass. An alternative biosynthetic method involves using the enzyme phenylalanine ammonia-lyase to convert trans-cinnamic acid and a ¹⁵N-labeled ammonia source into 15N L-phenylalanine.[5]

Critical Quality Control Parameters:

| Parameter | Specification | Rationale |

| Isotopic Enrichment | >98% | Maximizes the signal from the labeled molecules and minimizes interference from their natural ¹⁴N counterparts, which is crucial for the sensitivity of quantitative analyses. |

| Chemical Purity | >99% (typically by HPLC) | Ensures that any detected signal is attributable to 15N Phenylalanine and not to chemical impurities that could confound the experimental results. |

| Enantiomeric Purity | >99% L-isomer | Biological systems are stereospecific; the use of the correct L-enantiomer is essential for accurate incorporation into proteins and for studying metabolic pathways. |

| Endotoxin Levels | Low (specified for in vivo use) | For experiments involving cell cultures or animal models, low endotoxin levels are critical to prevent inflammatory responses that could alter the biological system under investigation. |

Key Applications in Scientific Research and Drug Discovery

The unique characteristics of 15N Phenylalanine have established it as a vital tool in several advanced research areas.

Quantitative Proteomics via SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[6][7][8] The technique involves the metabolic incorporation of "heavy" labeled amino acids into the entire proteome of living cells. In a typical two-condition experiment, one population of cells is grown in a "light" medium containing standard amino acids, while a second population is cultured in a "heavy" medium supplemented with a labeled amino acid, such as 15N Phenylalanine.

After several cell divisions, the proteome of the "heavy" cell population becomes fully labeled. The two cell populations can then be subjected to different experimental conditions, for instance, a drug treatment versus a vehicle control. Following treatment, the cell populations are combined, and the proteins are extracted and digested, usually with trypsin. The resulting peptide mixture is then analyzed by mass spectrometry.

The mass spectrometer will detect pairs of peptides that are chemically identical but have a distinct mass difference due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein in the two cell populations.[9][10]

Experimental Workflow: Quantitative Proteomics using SILAC

Caption: A generalized workflow for a SILAC experiment.

Structural Biology and NMR Spectroscopy

In the field of structural biology, 15N Phenylalanine is invaluable for Nuclear Magnetic Resonance (NMR) studies of proteins.[2][11] Uniformly labeling a protein with ¹⁵N is a standard practice for simplifying complex NMR spectra and enabling advanced experiments.

The primary application is in Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. A ¹H-¹⁵N HSQC experiment generates a 2D spectrum with peaks corresponding to each N-H bond in the protein, effectively creating a unique "fingerprint" of the protein's backbone amides. This allows for:

-

Protein Structure Determination: By assigning each peak to a specific amino acid residue, researchers can piece together the three-dimensional structure of the protein.

-

Ligand Binding Studies: When a drug or other small molecule binds to a ¹⁵N-labeled protein, the chemical environment of the amino acid residues at the binding site is altered. This change causes a shift in the position of the corresponding peaks in the HSQC spectrum, allowing for the precise identification of the binding site and the determination of binding affinities.

-

Protein Dynamics: The intensity and line width of the peaks in an HSQC spectrum can provide information about the flexibility and dynamics of different regions of the protein.

Logical Relationship: Analytical Applications of 15N Phenylalanine

Caption: The core properties of 15N Phenylalanine and its downstream applications.

Metabolic Flux Analysis

15N Phenylalanine serves as a tracer to map and quantify the flow of nitrogen through metabolic pathways.[][12] By introducing the labeled amino acid into a biological system, scientists can track the incorporation of the ¹⁵N atom into various downstream metabolites. This is particularly useful for studying amino acid metabolism and protein turnover. For example, in preclinical studies, this can be used to understand how a drug candidate affects specific metabolic pathways in both healthy and diseased states.

Detailed Protocol: A Step-by-Step Guide to SILAC Labeling

This protocol outlines a general procedure for SILAC labeling. It is important to note that optimization may be required for specific cell lines.

Materials:

-

SILAC-grade cell culture medium (e.g., DMEM or RPMI-1640) deficient in L-lysine, L-arginine, and L-phenylalanine.

-

Dialyzed Fetal Bovine Serum (dFBS).

-

"Light" amino acids: ¹⁴N L-lysine, ¹⁴N L-arginine, ¹⁴N L-phenylalanine.

-

"Heavy" amino acids: ¹⁵N L-phenylalanine, and typically ¹³C₆ L-lysine and ¹³C₆,¹⁵N₄ L-arginine for standard SILAC protocols.

-

The cell line of interest.

-

Standard cell culture equipment and reagents.

Methodology:

-

Preparation of Media:

-

Reconstitute the SILAC base medium according to the manufacturer's instructions.

-

Prepare the "Light" medium by adding the "light" amino acids to their normal physiological concentrations.

-

Prepare the "Heavy" medium by adding the "heavy" amino acids, including 15N Phenylalanine, to the same final concentrations as the light counterparts.

-

Supplement both media with dFBS and other necessary components like glutamine and antibiotics.

-

-

Cell Adaptation and Labeling:

-

Culture the cells in the "Light" medium for a minimum of two passages to ensure they are adapted to the custom medium.

-

Split the cell culture into two separate flasks. One will continue to be cultured in the "Light" medium, and the other will be switched to the "Heavy" medium.

-

Culture the cells for at least six cell divisions to achieve near-complete (>97%) incorporation of the labeled amino acids into the proteome.

-

-

Verification of Label Incorporation:

-

After approximately six passages, harvest a small sample of cells from the "Heavy" culture.

-

Extract the proteins, perform a tryptic digest, and analyze the resulting peptides by mass spectrometry.

-

Confirm that the isotopic enrichment of the identified peptides is greater than 97%.

-

-

Experimental Procedure:

-

Once full incorporation is verified, the cells are ready for the experiment. Apply the experimental condition (e.g., drug treatment) to one population and the control condition to the other.

-

-

Sample Harvesting and Processing:

-

After the treatment period, harvest both the "Light" and "Heavy" cell populations.

-

Perform a cell count for each population and combine them in a 1:1 ratio.

-

Proceed with protein extraction, digestion, and subsequent LC-MS/MS analysis according to standard quantitative proteomics workflows.

-

Conclusion

15N Phenylalanine is a cornerstone of modern biological and biomedical research. Its utility in quantitatively assessing changes in the proteome, delineating protein structures, and tracing metabolic pathways provides a multi-faceted approach to understanding complex biological systems. For researchers in drug development, these capabilities are essential for target identification, mechanism of action studies, and understanding the metabolic effects of new chemical entities. The successful application of 15N Phenylalanine hinges on a solid understanding of the principles of stable isotope labeling, careful experimental design, and a commitment to rigorous quality control.

References

-

Title: Biosynthesis of 15NL-phenylalanine by phenylalanine ammonia-lyase from Rhodotorula glutinis Source: PubMed URL: [Link]

-

Title: Metabolic precursors used for isotopic labelling and reverse labelling... Source: ResearchGate URL: [Link]

-

Title: Quantitative proteomics using SILAC: Principles, applications, and developments Source: BIOCEV URL: [Link]

-

Title: 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling Source: ACS Publications URL: [Link]

-

Title: An Overview of Phenylalanine and Tyrosine Kinetics in Humans Source: PMC - NIH URL: [Link]

-

Title: High-precision measurement of phenylalanine δ15N values for environmental samples: a new approach coupling high-pressure liquid chromatography purification and elemental analyzer isotope ratio mass spectrometry Source: PubMed URL: [Link]

-

Title: The Power of SILAC in Proteomics Source: Isotope Science / Alfa Chemistry URL: [Link]

-

Title: SILAC for Improved Mass Spectrometry & Quantitative Proteomics Source: G-Biosciences URL: [Link]

-

Title: Metabolic Patterns in Spirodela polyrhiza Revealed by 15N Stable Isotope Labeling of Amino Acids in Photoautotrophic, Heterotrophic, and Mixotrophic Growth Conditions Source: PubMed Central URL: [Link]

-

Title: Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins Source: PubMed URL: [Link]

-

Title: Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability Source: PubMed URL: [Link]

-

Title: Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications Source: ACS Publications URL: [Link]

-

Title: Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase Source: ACS Publications URL: [Link]

-

Title: Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells Source: PubMed Central URL: [Link]

-

Title: Metabolic Labeling of Proteins for Proteomics* Source: University of Liverpool URL: [Link]

-

Title: Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses Source: PubMed URL: [Link]

-

Title: The Rotational Isomerism of Phenylalanine by Nuclear Magnetic Resonance Source: Journal of the American Chemical Society URL: [Link]

-

Title: Nitrogen-15 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope.com [isotope.com]

- 4. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of 15NL-phenylalanine by phenylalanine ammonia-lyase from Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 7. chempep.com [chempep.com]

- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. isotope.com [isotope.com]

- 12. Metabolic Patterns in Spirodela polyrhiza Revealed by 15N Stable Isotope Labeling of Amino Acids in Photoautotrophic, Heterotrophic, and Mixotrophic Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties and Applications of 15N-Labeled Phenylalanine

This guide provides an in-depth exploration of the chemical properties of 15N-labeled Phenylalanine (15N-Phe), a critical tool for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of isotopic labeling on the molecule's behavior and highlight its applications in advanced analytical techniques. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights and methodologies.

Introduction: The Significance of Stable Isotope Labeling

Stable isotope labeling is a powerful technique that involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the case of 15N-labeled Phenylalanine, the naturally abundant 14N atom in the amino group is replaced with the 15N isotope. This seemingly subtle change has profound implications for a range of analytical methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The key advantage of this substitution lies in the distinct physical properties of the 15N nucleus, which allows for the precise tracking and quantification of Phenylalanine and its metabolic products in complex biological systems.

Core Chemical and Physical Properties: A Comparative Analysis

While the isotopic substitution of 14N with 15N does not alter the fundamental chemical reactivity of Phenylalanine, it does result in a measurable difference in molecular weight and introduces unique nuclear properties that are central to its utility in research.

| Property | L-Phenylalanine (14N) | L-Phenylalanine (15N) | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁¹⁵NO₂ | [1][2] |

| Molar Mass | ~165.19 g/mol | ~166.18 g/mol | [1][2] |

| CAS Number | 63-91-2 | 29700-34-3 | [2] |

| Melting Point | 270-275 °C (decomposes) | 270-275 °C (decomposes) | [3] |

| pKa (carboxyl) | ~1.83 | ~1.83 | [1] |

| pKa (amino) | ~9.13 | ~9.13 | [1] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [3] |

| Solubility in Water | Slightly soluble | Slightly soluble | [3] |

The primary distinction, the increased molecular weight of 15N-Phe, is the cornerstone of its application in mass spectrometry-based proteomics, enabling the differentiation of labeled and unlabeled proteins and peptides.

The Isotope Effect: Subtle but Significant Kinetic Differences

A key concept in the application of isotopically labeled compounds is the kinetic isotope effect (KIE) . This phenomenon describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. For 15N-labeled Phenylalanine, the KIE is generally small but can be significant in enzymatic reactions where the breaking or formation of a bond to the nitrogen atom is a rate-determining step.

A notable example is the reaction catalyzed by Phenylalanine ammonia-lyase (PAL) , an enzyme that catalyzes the elimination of ammonia from Phenylalanine to form cinnamic acid. Studies have shown a 15N KIE of approximately 1.0021 for this reaction with unlabeled Phenylalanine and 1.0010 with a deuterated substrate.[4] While these values are close to 1, indicating a minor effect on the reaction rate, they provide valuable mechanistic insights into the enzymatic process.[4] Understanding the potential for a KIE is crucial for the accurate interpretation of metabolic flux analyses using 15N-Phe.

Spectroscopic Properties: The Analytical Powerhouse

The true utility of 15N-Phenylalanine is realized through its unique spectroscopic properties, which are exploited in NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 15N nucleus possesses a nuclear spin of ½, which, unlike the quadrupolar 14N nucleus (spin = 1), gives rise to sharp, well-resolved signals in NMR spectroscopy. This property is fundamental to many multi-dimensional NMR experiments used for protein structure determination and dynamics studies.

A cornerstone experiment is the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a "fingerprint" of a protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.[5] The chemical shifts of the 15N nuclei are sensitive to their local chemical environment, providing a wealth of structural information. The average 15N chemical shift for Phenylalanine in a protein is approximately 120.5 ppm .[6]

Diagram: Workflow for Protein Structure Analysis using 15N-Labeled Phenylalanine and NMR Spectroscopy

Caption: SILAC workflow for quantitative proteomics.

Metabolic Fate and Tracing

Phenylalanine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. Its primary metabolic fate is conversion to Tyrosine, a reaction catalyzed by phenylalanine hydroxylase. [7][8]This is the first step in a cascade that leads to the production of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. [9]Phenylalanine can also be incorporated into proteins or transaminated to phenylpyruvate. [7][8] By using 15N-labeled Phenylalanine as a tracer, researchers can follow its metabolic journey through these pathways. By analyzing the incorporation of the 15N label into various metabolites and proteins over time, it is possible to quantify the flux through different metabolic routes and to measure rates of protein synthesis and breakdown. This has significant applications in studying metabolic diseases, such as phenylketonuria (PKU), which is caused by a deficiency in phenylalanine hydroxylase. [9][10]

Experimental Protocols

Protocol for 1H-15N HSQC NMR of a 15N-Labeled Protein

This protocol provides a general framework for acquiring a 1H-15N HSQC spectrum. Specific parameters will need to be optimized for the protein of interest and the available spectrometer.

-

Sample Preparation:

-

Express and purify the protein of interest using a minimal medium containing 15NH₄Cl as the sole nitrogen source.

-

Concentrate the purified protein to a final concentration of 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0).

-

Add 5-10% (v/v) D₂O to the sample for the spectrometer lock.

-

Transfer the sample to a high-quality NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the D₂O signal.

-

Tune and match the 1H and 15N channels of the probe.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Load a standard 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments). [10] * Set the spectral widths for the 1H (typically ~12-16 ppm) and 15N (typically ~30-35 ppm, centered around 118 ppm) dimensions. [10] * Set the number of complex points in the direct (1H) and indirect (15N) dimensions (e.g., 2048 and 256, respectively). [10] * Set the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.

-

Calibrate the 1H and 15N pulse widths.

-

Optimize the receiver gain.

-

Start the acquisition.

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., squared sine bell) to both dimensions.

-

Perform Fourier transformation.

-

Phase the spectrum in both dimensions.

-

Reference the spectrum using an internal or external standard.

-

Analyze the resulting 2D spectrum to assess protein folding and purity.

-

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the key steps for a SILAC experiment. Cell-type-specific culture conditions and lysis buffers should be optimized.

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, use standard cell culture medium.

-

For the "heavy" population, use a SILAC-formulated medium that lacks the amino acid to be labeled (e.g., Phenylalanine) and supplement it with 15N-labeled Phenylalanine.

-

Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acid. [11]

-

-

Experimental Treatment and Cell Lysis:

-

Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.

-

Harvest and lyse the cells from both populations using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

Determine the protein concentration of each lysate.

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the combined protein mixture with an appropriate protease, typically trypsin.

-

-

LC-MS/MS Analysis:

-

Desalt the resulting peptide mixture.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS data.

-

The software will also quantify the relative abundance of each peptide by calculating the ratio of the areas of the "heavy" and "light" isotopic envelopes.

-

Protein ratios are then calculated from the corresponding peptide ratios.

-

Synthesis of 15N-Labeled Phenylalanine

While commercially available, 15N-labeled Phenylalanine can also be synthesized in the laboratory. Enzymatic synthesis is a common and efficient method. One approach involves the use of phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis. [12]This enzyme can catalyze the addition of ammonia to trans-cinnamic acid to produce L-Phenylalanine. By using 15N-labeled ammonium sulfate as the nitrogen source, 15N-L-Phenylalanine can be synthesized with high yield and purity. [12]

Conclusion

15N-labeled Phenylalanine is an indispensable tool in modern biochemical and biomedical research. Its unique chemical and physical properties, particularly its distinct spectroscopic signatures, enable researchers to probe complex biological systems with a high degree of precision. From elucidating protein structures and dynamics by NMR to quantifying proteome-wide changes by mass spectrometry, the applications of 15N-Phe are vast and continue to expand. A thorough understanding of its properties, including the potential for kinetic isotope effects, is essential for the robust design and interpretation of experiments. The protocols and workflows presented in this guide provide a foundation for harnessing the power of this versatile molecule to advance scientific discovery.

References

-

A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. (2018). ResearchGate. [Link]

-

Hermes, J. D., Weiss, P. M., & Cleland, W. W. (1985). Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase. Biochemistry, 24(12), 2959–2967. [Link]

-

Phenylalanine and Tyrosine Metabolism. PubChem. [Link]

-

Phenylalanine Metabolism. PathWhiz. [Link]

-

Phenylalanine: Essential Roles, Metabolism, and Health Impacts. MetwareBio. [Link]

-

Collecting a 15N Edited HSQC. University of Nebraska-Lincoln. [Link]

-

Quantitative proteomics using stable isotope labeling with amino acids in cell culture. PubMed. [Link]

-

Wang, R., et al. (2009). Biosynthesis of 15NL-phenylalanine by phenylalanine ammonia-lyase from Rhodotorula glutinis. Amino Acids, 36(2), 231-233. [Link]

-

A MS data search method for improved 15N-labeled protein identification. PubMed. [Link]

-

Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

-

L-Phenylalanine. PubChem. [Link]

-

Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Cheméo. [Link]

-

Chemical Properties of Phenylalanine (CAS 63-91-2). Cheméo. [Link]

-

Quantitative proteomics using SILAC: Principles, applications, and developments. PubMed. [Link]

-

Quantitative Comparison of Proteomes Using SILAC. PubMed Central. [Link]

-

Enzymatic synthesis of some (15)N-labelled L-amino acids. ResearchGate. [Link]

-

13 C and 15 N NMR chemical shift values of self-assembled Ile-Phe after... ResearchGate. [Link]

-

1H-15N HSQC. Protein NMR. [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science. [Link]

-

1H-15N HSQC. University of Maryland. [Link]

-

A 1 H, 15 N-HSQC-based titration protocol. To a 15 N-labeled protein,... ResearchGate. [Link]

-

2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. J. Am. Chem. Soc. 1994, 116, 25, 11468–11475. [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PubMed Central. [Link]

-

[NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

-

Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]

-

L-Phenylalanine at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. ScienceOpen. [Link]

Sources

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. L-Phenylalanine | 63-91-2 [chemicalbook.com]

- 4. ckisotopes.com [ckisotopes.com]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 6. kpwulab.com [kpwulab.com]

- 7. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 10. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]

- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-Phenylalanine-1,2,3,4,5,6-13C6 | C9H11NO2 | CID 71309396 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ¹⁵N Phenylalanine: Molecular Weight, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stable Isotope Labeling

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive "heavy" isotopes into molecules to trace their metabolic fate, elucidate protein structures, and quantify complex biological samples.[1] Among the array of available labeled compounds, ¹⁵N Phenylalanine stands out for its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS)-based proteomics, and metabolic studies.[2][3] Phenylalanine is an essential aromatic amino acid, a fundamental building block of proteins, and a precursor to key signaling molecules.[4] The substitution of the naturally abundant ¹⁴N isotope with the heavier, stable ¹⁵N isotope provides a subtle yet detectable mass shift, enabling precise tracking and quantification without altering the biochemical properties of the molecule.[3]

Core Properties and Molecular Weight Determination

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. For ¹⁵N Phenylalanine, the most critical parameter is its precise molecular weight, which underpins all quantitative applications.

Chemical Structure and Isotopic Composition

The chemical formula for Phenylalanine is C₉H₁₁NO₂.[4] In ¹⁵N Phenylalanine, the single nitrogen atom is the ¹⁵N isotope. The natural abundance of ¹⁵N is approximately 0.38%, while the vast majority of nitrogen is ¹⁴N (99.62%).[5] Commercially available ¹⁵N Phenylalanine is typically enriched to a high degree, often 98% or greater, to ensure a distinct and measurable isotopic signature.[2]

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each constituent atom. Let's break down the calculation:

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Nitrogen-15 (¹⁵N): 1 atom × 15.0001 u = 15.0001 u[6]

Total Molecular Weight of ¹⁵N Phenylalanine = 108.099 + 11.088 + 31.998 + 15.0001 = 166.1851 u

This value is consistent with data from multiple chemical suppliers and databases, which report a molecular weight of approximately 166.18 g/mol .[2][7] The slight variation from the calculated monoisotopic mass (166.076013488 Da) arises from the use of average atomic weights which account for the natural abundance of other isotopes (e.g., ¹³C).[7]

Data Presentation: Comparative Molecular Weights

For clarity and practical application, the following table summarizes the key molecular weight information for both unlabeled and ¹⁵N-labeled Phenylalanine.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |

| L-Phenylalanine | C₉H₁₁¹⁴NO₂ | 165.19[4][8] | 165.078978594[9] |

| L-¹⁵N Phenylalanine | C₉H₁₁¹⁵NO₂ | 166.18[2][7] | 166.076013488[7] |

Key Applications in Research and Development

The unique properties of ¹⁵N Phenylalanine make it an indispensable tool in several advanced analytical techniques. Its application provides deep insights into protein dynamics, metabolic pathways, and drug-target interactions.

Biomolecular NMR Spectroscopy

In NMR, the ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active.[6] Uniformly labeling a protein with ¹⁵N by providing ¹⁵N Phenylalanine (and other ¹⁵N-labeled amino acids) in the growth media allows for the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment.[10][11] This experiment is often the first step in any NMR-based protein study, serving as a "fingerprint" of the protein's folded state.[10] Each peak in the HSQC spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone, providing invaluable information on protein structure, dynamics, and ligand binding.[10]

Mass Spectrometry-Based Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.[12][13] In a typical SILAC experiment, two cell populations are grown in media that are identical except for the isotopic composition of a specific amino acid.[1] One population receives the "light" (unlabeled) amino acid, while the other receives the "heavy" (isotopically labeled) version, such as ¹⁵N Phenylalanine. After experimental treatment, the cell lysates are combined, and the proteins are analyzed by mass spectrometry.[14] The mass difference between the light and heavy peptides allows for the precise relative quantification of protein abundance between the two samples.[15] This technique is instrumental in identifying changes in protein expression in response to drug treatment, disease states, or other stimuli.

The workflow for a typical SILAC experiment is outlined below:

Figure 1: A simplified workflow of a SILAC experiment utilizing 15N Phenylalanine.

Metabolic Flux Analysis

By introducing ¹⁵N Phenylalanine into a biological system, researchers can trace its incorporation into newly synthesized proteins and its conversion into other metabolites.[3] This provides a dynamic view of metabolic pathways, which is crucial for understanding disease mechanisms and the mode of action of drugs. The rate of appearance of the ¹⁵N label in downstream products can be measured over time to determine metabolic flux rates, offering a quantitative understanding of cellular metabolism.[16]

Experimental Protocol: ¹⁵N Labeling of Proteins in E. coli for NMR Analysis

This protocol provides a validated, step-by-step methodology for expressing a ¹⁵N-labeled protein in E. coli, a common requirement for structural biology studies.

Objective: To produce a protein of interest with uniform ¹⁵N labeling for subsequent analysis by NMR spectroscopy.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

Minimal medium (M9) components.

-

¹⁵N Ammonium Chloride (¹⁵NH₄Cl) as the sole nitrogen source.

-

Glucose (or other carbon source).

-

Trace elements and vitamin solutions.

-

Appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Methodology:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking. This step expands the cell population in a rich medium before transferring to the minimal medium.

-

Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight starter culture to an optical density at 600 nm (OD₆₀₀) of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step acclimates the cells to the minimal medium.

-

Main Culture for Labeling: Pellet the cells from the pre-culture by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in 1 L of fresh M9 minimal medium where the standard NH₄Cl has been replaced with 1 g/L of ¹⁵NH₄Cl. This is the critical step where the ¹⁵N source is introduced.[17]

-

Growth and Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD₆₀₀. When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the culture for an additional 12-16 hours. Lower temperatures often improve the solubility and proper folding of the expressed protein.

-

Harvesting and Lysis: Harvest the cells by centrifugation. The resulting cell pellet contains the ¹⁵N-labeled protein and can be stored at -80°C or processed immediately for protein purification.

-

Verification of Labeling Efficiency: The efficiency of ¹⁵N incorporation can be verified by mass spectrometry.[18] A fully labeled protein will exhibit a mass shift corresponding to the number of nitrogen atoms in its sequence. For Phenylalanine, this shift is approximately 1 Da per residue.

The logical flow of this protocol is depicted in the following diagram:

Figure 2: Workflow for 15N protein labeling in E. coli.

Conclusion: A Versatile Tool for Modern Science

¹⁵N Phenylalanine is more than just a heavy version of a common amino acid; it is a key that unlocks a deeper understanding of complex biological systems. Its precise molecular weight and predictable biochemical behavior make it a reliable and versatile tool for researchers in academia and industry. From defining the three-dimensional structures of proteins to quantifying dynamic changes in the proteome, the applications of ¹⁵N Phenylalanine continue to expand, driving discovery in drug development, molecular biology, and beyond.

References

-

Wikipedia. (2024, October 27). Phenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10103511, L-Phenylalanine-15N. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link]

-

Thompson, G. N., & Halliday, D. (1992). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 122(3 Suppl), 741S–747S. Retrieved from [Link]

-

Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB life, 57(9), 615–622. Retrieved from [Link]

-

Yao, X., Freas, A., Ramirez, J., Demirev, P. A., & Fenselau, C. (2001). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Analytical chemistry, 73(13), 2836–2842. Retrieved from [Link]

-

Wikipedia. (2024, September 29). Isotopes of nitrogen. Retrieved from [Link]

-

University of Leicester. (n.d.). 15N - Protein NMR. Retrieved from [Link]

-

Integrated Proteomics Applications. (n.d.). 15N Stable Isotope Labeling Data Analysis. Retrieved from [Link]

-

Gu, H., & Yi, E. C. (2013). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in molecular biology (Vol. 1007, pp. 117–129). Retrieved from [Link]

-

Gloge, A., Langer, B., Poppe, L., & Rétey, J. (2000). Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase. Biochemistry, 39(44), 13491–13496. Retrieved from [Link]

-

Wikipedia. (2024, August 13). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]

-

Lento, C., Audette, G. F., & Melacini, G. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2296–2304. Retrieved from [Link]

-

Gorissen, S. H. M., Burd, N. A., & van Loon, L. J. C. (2020). Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. Journal of Animal Science, 98(11), skaa348. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71309396, L-Phenylalanine-1,2,3,4,5,6-13C6. Retrieved from [Link]

-

ChemLin. (n.d.). Nitrogen-15 - isotopic data and properties. Retrieved from [Link]

-

Huang, T., et al. (2019). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 10, 124. Retrieved from [Link]

-

Peng, C. S., & Thielges, M. C. (2017). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. The journal of physical chemistry. B, 121(19), 4961–4970. Retrieved from [Link]

-

University of Warwick. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]

-

Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Approach for peptide quantification using 15N mass spectra. Retrieved from [Link]

-

Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Phenylalanine (C9H11NO2) molar mass. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Nitrogen, isotope of mass 15, at. Retrieved from [Link]

-

Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Molecules, 26(3), 735. Retrieved from [Link]

-

CIL Isotope Separations. (2025, August 13). Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. Retrieved from [Link]

Sources

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. isotope.com [isotope.com]

- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 6. Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]

- 7. L-Phenylalanine-15N | C9H11NO2 | CID 10103511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webqc.org [webqc.org]

- 9. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

- 11. users.cs.duke.edu [users.cs.duke.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 14. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 18. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

The Architectonics of Quantitative Proteomics: A Senior Application Scientist's Guide to Stable Isotope Labeling

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to leverage the power of stable isotope labeling for precise and robust quantitative proteomics. Moving beyond a mere recitation of protocols, this document delves into the fundamental principles, strategic experimental design, and practical applications of these powerful techniques. Herein, we explore the causality behind methodological choices, ensuring that every experiment is a self-validating system grounded in scientific integrity.

The Foundational Principle: Unveiling Proteomic Dynamics Through Mass Differentiation

At its core, quantitative proteomics aims to answer a fundamental question: "how much of a protein is present and how is this changing?" Stable isotope labeling provides an elegant solution by introducing a "mass tag" into proteins or peptides.[1] This is achieved by incorporating non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N) into the molecules of interest.[2] The resulting "heavy" proteins or peptides are chemically identical to their natural "light" counterparts but can be distinguished by a mass spectrometer due to their mass difference.[1]

The true power of this approach lies in the ability to combine samples from different experimental conditions (e.g., treated vs. untreated cells) at an early stage in the workflow.[2] This co-analysis minimizes the variability inherent in sample preparation and mass spectrometry, leading to highly accurate and reproducible quantification.[3][4] The ratio of the signal intensities between the heavy and light peptides directly reflects the relative abundance of the protein in the original samples.[1]

Strategic Pathways to Isotopic Labeling: A Comparative Analysis

The introduction of stable isotopes can be broadly categorized into three main strategies: metabolic, enzymatic, and chemical labeling. The choice of strategy is a critical decision dictated by the biological system under investigation, the desired level of multiplexing, and the specific research question.

In Vivo Metabolic Labeling: The Gold Standard for Cell Culture

Metabolic labeling integrates stable isotopes into the proteome of living cells during protein synthesis.[5] This approach is widely considered the gold standard for accuracy in quantitative proteomics due to the early mixing of samples, which corrects for downstream experimental variations.

SILAC is a powerful and widely adopted metabolic labeling technique.[6] It involves growing cells in specialized media where a specific essential amino acid (typically lysine and/or arginine) is replaced with its heavy isotope-labeled counterpart.[6][7] After several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins.[7][8]

Core Principle of SILAC: Two or more cell populations are cultured in media containing "light" (natural), "medium," or "heavy" isotopic variants of an amino acid.[9] Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry. The mass difference between the isotopically labeled peptides allows for their differentiation and relative quantification.[8]

Experimental Workflow: A Typical SILAC Experiment

Caption: Workflow of a typical SILAC experiment.

Advantages of SILAC:

-

High Accuracy: Early sample mixing minimizes experimental variability.[6]

-

In Vivo Labeling: Reflects the true biological state of the proteome.

-

Robust Quantification: Not affected by variations in protein extraction or digestion efficiency.

Limitations and Considerations:

-

Applicable only to cultured cells: Not suitable for tissues or clinical samples.[10]

-

Requires complete labeling: Several cell doublings are necessary to ensure full incorporation of the heavy amino acids.[6]

-

Arginine-to-proline conversion: In some cell lines, arginine can be metabolically converted to proline, which can complicate data analysis.[11]

-

Potential for cell state perturbation: Switching to SILAC media can sometimes affect cell proliferation or morphology.[12]

Protocol: Standard SILAC Protocol for Mammalian Cells

-

Cell Line Selection and Adaptation:

-

Select a cell line that is auxotrophic for the amino acids to be used for labeling (typically lysine and arginine).

-

Gradually adapt the cells to the SILAC medium by mixing regular medium with SILAC medium over several passages.[12] This helps to avoid shocking the cells and affecting their growth.

-

-

Labeling:

-

Culture one population of cells in "light" medium containing natural lysine and arginine.

-

Culture a second population in "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C₆-Lys) and arginine (e.g., ¹³C₆¹⁵N₄-Arg).

-

Grow the cells for at least five to six doublings to ensure complete incorporation of the heavy amino acids (>95%).[6]

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one of the cell populations.

-

-

Harvesting and Mixing:

-

Harvest the "light" and "heavy" cell populations.

-

Determine the cell count or protein concentration for each population.

-

Combine the populations at a 1:1 ratio based on cell number or protein amount.[6]

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet using a lysis buffer compatible with mass spectrometry (avoiding strong detergents like SDS if possible).[12]

-

Extract the proteins and determine the total protein concentration.

-

Perform in-solution or in-gel digestion of the proteins using a protease, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[6]

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "light" and "heavy" peptide pairs.[13]

-

In Vitro Enzymatic Labeling: A Versatile Approach for Diverse Samples

Enzymatic labeling offers a flexible alternative to metabolic labeling, as it is performed in vitro on extracted proteins or peptides. This makes it applicable to a wide range of sample types, including tissues and clinical specimens.

This method utilizes the ability of certain proteases, such as trypsin, to catalyze the exchange of two oxygen atoms at the C-terminus of peptides with ¹⁸O atoms from H₂¹⁸O-enriched water.[14][15] This results in a 4 Dalton mass shift for each labeled peptide.[16]

Core Principle of ¹⁸O-Labeling: Two protein samples are digested separately. One is digested in normal water (H₂¹⁶O), while the other is digested in water enriched with the heavy isotope of oxygen (H₂¹⁸O).[14] The resulting peptide mixtures are then combined and analyzed by mass spectrometry.

Advantages of ¹⁸O-Labeling:

-

Applicable to any protein sample: Can be used with tissues, body fluids, and other complex samples.[17]

-

Relatively inexpensive: The cost of ¹⁸O-labeled water is comparatively low.[18]

-

Minimal chemical modification: The label is incorporated at the C-terminus, which is less likely to interfere with peptide ionization or fragmentation.

Limitations and Considerations:

-

Incomplete labeling: Achieving 100% incorporation of two ¹⁸O atoms can be challenging and depends on the protease and reaction conditions.

-

Back-exchange: The incorporated ¹⁸O can sometimes be exchanged back to ¹⁶O, leading to inaccurate quantification.

-

Limited multiplexing: Typically limited to comparing two samples.[17]

In Vitro Chemical Labeling: High-Throughput and Multiplexed Quantification

Chemical labeling strategies involve the covalent attachment of isotope-containing tags to proteins or peptides after they have been extracted from the biological source.[2] This approach is particularly well-suited for high-throughput studies and allows for the simultaneous comparison of multiple samples (multiplexing).[4]

ICAT was one of the first chemical labeling methods developed for quantitative proteomics. The ICAT reagent consists of three parts: a reactive group that specifically targets the sulfhydryl group of cysteine residues, an isotopically coded linker (light or heavy), and a biotin tag for affinity purification.[19][20]

Core Principle of ICAT: Two protein samples are labeled with either the "light" (containing ¹²C) or "heavy" (containing ¹³C or deuterium) ICAT reagent.[21] The samples are then combined, digested, and the cysteine-containing peptides are enriched using avidin affinity chromatography before LC-MS/MS analysis.[19]

Advantages of ICAT:

-

Reduced sample complexity: By enriching for only cysteine-containing peptides, the complexity of the peptide mixture is significantly reduced, improving the detection of low-abundance proteins.[5]

Limitations and Considerations:

-

Cysteine-dependent: Only proteins containing cysteine residues can be quantified.[21]

-

Limited proteome coverage: Proteins without cysteines are not detected.

-

Deuterium effect: The original deuterium-based ICAT reagents could cause a slight shift in chromatographic retention time between the light and heavy peptides, complicating data analysis. This was later addressed by using ¹³C as the heavy isotope.[19]

Isobaric labeling reagents, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), have revolutionized quantitative proteomics by enabling high-level multiplexing.[22][23] These tags are isobaric, meaning they have the same total mass.[17][23]

Core Principle of iTRAQ and TMT: Each isobaric tag consists of a reporter group, a balancer group, and a reactive group that targets primary amines (the N-terminus and the side chain of lysine residues).[24][25] Peptides from different samples are labeled with different isobaric tags. When the labeled peptides are fragmented during tandem mass spectrometry (MS/MS), the balancer group is cleaved off, releasing the reporter ions. These reporter ions have different masses, and their relative intensities are used for quantification.[22][23]

Experimental Workflow: A Typical Isobaric Labeling Experiment (iTRAQ/TMT)

Caption: Workflow for isobaric labeling (iTRAQ/TMT).

Advantages of iTRAQ and TMT:

-

High Multiplexing Capability: Allows for the simultaneous analysis of up to 18 (TMTpro) or 8 (iTRAQ) samples, increasing throughput and reducing experimental variability.[23][25]

-

High Throughput: Ideal for large-scale studies, such as clinical cohort analyses or time-course experiments.[23]

-

Improved Sensitivity: By combining multiple samples, the signal intensity for low-abundance peptides can be boosted.[24]

Limitations and Considerations:

-

Ratio Compression/Distortion: Co-isolation of interfering ions during MS/MS can lead to an underestimation of the true abundance ratios. This can be mitigated by using higher-resolution mass spectrometers and advanced fragmentation techniques.

-

Cost: The labeling reagents can be expensive, especially for large-scale experiments.[26]

-

Complex Data Analysis: The analysis of multiplexed data requires sophisticated software and careful consideration of factors like isotope impurity correction.[27]

Protocol: General Protocol for TMT Labeling

-

Protein Extraction and Digestion:

-

Extract proteins from each sample and accurately determine the protein concentration.

-

Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.

-

Digest the proteins into peptides using trypsin.

-

-

Peptide Labeling:

-

Resuspend the dried peptides in a suitable buffer.

-

Add the appropriate TMT reagent to each peptide sample.

-

Incubate to allow the labeling reaction to proceed to completion.

-

Quench the reaction to stop further labeling.

-

-

Sample Pooling and Cleanup:

-

Combine the labeled peptide samples in a 1:1 ratio.

-

Clean up the pooled sample to remove excess TMT reagent and other contaminants.

-

-

Fractionation (Optional but Recommended):

-

To reduce the complexity of the peptide mixture and increase proteome coverage, fractionate the pooled sample using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[28]

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use specialized software (e.g., Proteome Discoverer) to identify peptides and quantify the reporter ion intensities for each identified peptide.

-

Perform statistical analysis to identify proteins with significant changes in abundance between the different conditions.

-

Data Presentation: A Comparative Overview of Labeling Techniques

| Feature | SILAC | ¹⁸O-Labeling | ICAT | iTRAQ/TMT |

| Labeling Strategy | Metabolic (in vivo) | Enzymatic (in vitro) | Chemical (in vitro) | Chemical (in vitro) |

| Sample Type | Cultured cells | Any protein sample | Any protein sample | Any protein sample |

| Multiplexing | Up to 3-plex (typically 2) | 2-plex | 2-plex | Up to 8-plex (iTRAQ), up to 18-plex (TMT) |

| Accuracy | Very High | Moderate to High | Moderate to High | High |

| Proteome Coverage | High | High | Low (Cys-dependent) | High |

| Key Advantage | High accuracy, in vivo relevance | Versatility, low cost | Reduces sample complexity | High throughput, multiplexing |

| Key Limitation | Limited to cell culture | Incomplete labeling | Cysteine-dependent | Ratio compression |

Applications in Drug Development and Clinical Research

Stable isotope labeling techniques are indispensable tools in the pharmaceutical and biotechnology industries.[29] They provide critical insights into drug mechanisms of action, target engagement, and biomarker discovery.[23][30]

-

Target Identification and Validation: By comparing the proteomes of cells treated with a drug candidate versus a control, researchers can identify proteins whose expression levels are altered, providing clues to the drug's target and mechanism of action.[23]

-

Biomarker Discovery: Stable isotope labeling can be used to identify proteins that are differentially expressed in diseased versus healthy tissues, leading to the discovery of potential biomarkers for diagnosis, prognosis, or monitoring treatment response.[23]

-

Pharmacodynamic Studies: These techniques can be used to monitor changes in protein expression or post-translational modifications over time in response to drug treatment, providing valuable information on the drug's pharmacodynamics.[31]

-

Toxicology Studies: By analyzing the proteomic changes in cells or tissues exposed to a drug candidate, researchers can gain insights into potential toxicological effects.[32]

-

Drug Metabolism and Pharmacokinetics (ADME): Stable isotope-labeled drugs can be used to trace their metabolic fate and pharmacokinetic properties in the body.[]

Conclusion: A Framework for Rigorous Quantitative Proteomics

The choice of a stable isotope labeling strategy is a critical decision that should be guided by the specific research question, the nature of the biological system, and the available instrumentation. While metabolic labeling with SILAC offers unparalleled accuracy for cell-based studies, chemical labeling with iTRAQ and TMT provides the high-throughput and multiplexing capabilities necessary for large-scale and clinical research. By understanding the underlying principles, advantages, and limitations of each technique, researchers can design and execute robust and reproducible quantitative proteomics experiments that yield high-quality, actionable data.

References

- iTRAQ in Proteomics: Principles, Differences, and Applic

- A Comprehensive Overview of Tandem Mass Tag (TMT)

- Tandem Mass Tag (TMT) Technology in Proteomics. (URL: )

- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. (URL: )

- SILAC: Principles, Workflow & Applic

- 18O Stable Isotope Labeling in MS-based Proteomics - Oxford Academic. (URL: )

- Stable isotope labeling by amino acids in cell culture - Wikipedia. (URL: )

- Quantitative Protein Analysis Using Enzymatic [18O]W

- Principles and Characteristics of Isotope Labeling - Cre

- Isotopic Labeling of Metabolites in Drug Discovery Applic

- Isotope-coded affinity tag - Wikipedia. (URL: )

- Comprehensive Guide to Common Issues and Solutions in SILAC Experiments. (URL: )

- Tandem mass tag - Wikipedia. (URL: )

- Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed. (URL: )

- iTRAQ Introduction and Applications in Quantit

- TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC - NIH. (URL: )

- Applications of Stable Isotope-Labeled Molecules - Silantes. (URL: )

- Quantitative Proteomics with Tandem Mass Tags: High-Throughput, Accur

- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - ChemPep. (URL: )

- Enzymatic Labeling - Cambridge Isotope Labor

- A Researcher's In-Depth Guide to Stable Isotope-Labeled Amino Acids in Proteomics - Benchchem. (URL: )

- A Technical Guide to Stable Isotope Labeling in Proteomics: Methods and Applic

- Chemical isotope labeling for quantit

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (URL: )

- Isobaric tag for relative and absolute quantit

- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer - Sigma-Aldrich. (URL: )

- Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - Oxford Academic. (URL: )

- Label-free vs Label-based Proteomics: A Comprehensive Comparison. (URL: )

- Stable isotope labeling by amino acids in cell culture - Grokipedia. (URL: )

- Future of Stable Isotope Labeling Services - Adesis, Inc. (URL: )

- Stable Isotope Labeling - BOC Sciences. (URL: )

- (18)O(2)

- Proteomics Quantific

- Enzym

- Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry. (URL: )

- Quantit

- How to: quantitative proteomics with stable isotope standard protein epitope sign

- ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics. (URL: )

- Quantitative Proteomics: Label-Free versus Label-Based Methods - Silantes. (URL: )

- ICAT Technique in Proteomics | PPTX - Slideshare. (URL: )

- The isobaric tag for relative and absolute quantitation (iTRAQ)...

- A Guide to Quantit

- 3 - NPTEL WEB COURSE – ADVANCED CLINICAL PROTEOMICS. (URL: )

- Comparative Guide to Isotopic Labeling Techniques for Quantit

- Common Questions about Untargeted Quantitative Proteomics SILAC - 百泰派克生物科技. (URL: )

- Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

- Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC - NIH. (URL: )

- Troubleshooting for Possible Issues | Download Table - ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]

- 4. Quantitative proteomics - Wikipedia [en.wikipedia.org]

- 5. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Guide to Common Issues and Solutions in SILAC Experiments [en.biotech-pack.com]

- 13. Application and Common Issues of SILAC Technology in Untargeted Quantitative Proteomics [en.biotech-pack.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymatic Labeling - CK Isotopes - UK Stable Isotopes Supplier [ckisotopes.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. isotope.com [isotope.com]

- 19. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]

- 20. archive.nptel.ac.in [archive.nptel.ac.in]

- 21. Keck Mass Spectrometry & Proteomics Resource | Yale Research [research.yale.edu]

- 22. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 23. A Comprehensive Overview of Tandem Mass Tag (TMT)-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]

- 24. Tandem mass tag - Wikipedia [en.wikipedia.org]

- 25. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 26. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. itsibio.com [itsibio.com]

- 29. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]

- 30. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 31. metsol.com [metsol.com]

- 32. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

SILAC for Quantitative Proteomics: An In-depth Technical Guide

For researchers, scientists, and drug development professionals venturing into the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a robust and elegant methodology. This guide provides a comprehensive, in-depth exploration of the SILAC workflow, grounded in scientific principles and field-proven insights to empower you with the knowledge to design, execute, and interpret SILAC experiments with confidence.

The Foundational Principle: In Vivo Isotopic Encoding

At its core, SILAC is a metabolic labeling technique that achieves precise and accurate relative quantification of proteins by incorporating stable, non-radioactive heavy isotopes of amino acids directly into the proteome of living cells.[1][2] This in vivo labeling strategy is the cornerstone of SILAC's power, as it allows for the combination of different experimental cell populations at the very beginning of the sample preparation workflow. This early mixing minimizes experimental variability that can be introduced during subsequent steps like cell lysis, protein digestion, and sample fractionation, thereby ensuring high precision and reproducibility.[1][2]

The process involves culturing two or more populations of cells in media that are identical in composition, with the exception of specific essential amino acids. One cell population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C, ¹⁴N). The other population(s) are cultured in "heavy" medium, where one or more amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C, ¹⁵N).[1][2]

The most commonly used amino acids for SILAC are L-lysine (Lys) and L-arginine (Arg). This is a strategic choice because the widely used protease, trypsin, cleaves proteins at the C-terminus of lysine and arginine residues. Consequently, nearly all tryptic peptides (with the exception of the C-terminal peptide of the protein) will contain at least one labeled amino acid, ensuring comprehensive quantification of the proteome.[1]

Over the course of several cell divisions (typically at least five to six), the heavy amino acids are fully incorporated into the newly synthesized proteins of the "heavy" cell population, resulting in a proteome that is chemically identical to the "light" proteome but with a distinct and predictable mass shift for every lysine- or arginine-containing peptide.[1][3] When the "light" and "heavy" cell populations are mixed, the corresponding peptides will appear as doublets in the mass spectrum, separated by a known mass difference. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the protein in the two cell populations.[1]

The SILAC Experimental Workflow: A Step-by-Step Guide

A successful SILAC experiment is a meticulously orchestrated process. The following sections provide a detailed, step-by-step methodology for the key stages of the workflow, from initial cell culture to final data analysis.

Phase 1: The Adaptation - Achieving Complete Isotopic Incorporation

The initial and most critical phase of a SILAC experiment is the adaptation of the cells to the specialized media to ensure complete incorporation of the stable isotope-labeled amino acids. Incomplete labeling is a major source of quantification error and must be rigorously controlled.

Experimental Protocol: Cell Culture and Labeling

-

Media Preparation:

-

Prepare "light" and "heavy" SILAC media. These are typically based on standard cell culture media like DMEM or RPMI-1640, but are specifically formulated to lack lysine and arginine.

-

For the "light" medium, supplement with normal L-lysine and L-arginine.

-

For the "heavy" medium, supplement with the desired stable isotope-labeled L-lysine (e.g., ¹³C₆-¹⁵N₂-Lys, +8 Da) and L-arginine (e.g., ¹³C₆-¹⁵N₄-Arg, +10 Da).

-

Crucially, both media must be supplemented with dialyzed fetal bovine serum (dFBS). Standard FBS contains endogenous amino acids that would compete with the labeled amino acids, leading to incomplete labeling.[3]

-

-

Cell Adaptation:

-

Initiate cell cultures in both "light" and "heavy" media.

-

Passage the cells for a minimum of five to six cell doublings. This extended period is necessary to allow for the complete turnover of existing proteins and the incorporation of the labeled amino acids into the newly synthesized proteome to reach >97% efficiency.[4]

-

Maintain the cells in a logarithmic growth phase to ensure active protein synthesis.

-

-

Quality Control: Verification of Labeling Efficiency:

-

After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.

-

Extract proteins, perform a quick in-gel or in-solution digestion with trypsin, and analyze the resulting peptides by LC-MS/MS.

-

Examine the mass spectra of several abundant peptides. The absence of a corresponding "light" peak for these peptides indicates complete labeling. The labeling efficiency can be calculated by comparing the area under the curve for the heavy and light isotopic peaks.[5] A labeling efficiency of >97% is considered optimal for accurate quantification.

-

Phase 2: The Experiment - Introducing the Biological Variable

Once complete labeling is confirmed, the experimental phase can begin. This is where the biological question is addressed by treating the cell populations differently.

Experimental Protocol: Experimental Treatment and Sample Mixing

-

Experimental Treatment:

-

Apply the desired treatment to one of the cell populations. For example, in a drug efficacy study, the "heavy" cells could be treated with the drug, while the "light" cells serve as the vehicle-treated control.

-

Ensure that the treatment conditions do not significantly impact cell viability or proliferation in a way that would confound the proteomic analysis.

-

-

Harvesting and Mixing:

-

After the treatment period, harvest both the "light" and "heavy" cell populations.

-

Accurately count the cells from each population.

-

Crucially, mix the cell populations at a 1:1 ratio based on cell number. This ensures that any observed differences in peptide intensities are due to changes in protein expression and not from unequal sample loading.[1]

-

Sample Processing: From Cells to Peptides

With the labeled and mixed cell pellet, the next steps involve extracting the proteins and digesting them into peptides suitable for mass spectrometry analysis.

Experimental Protocol: Protein Extraction and Digestion

-

Cell Lysis:

-

Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Sonication or other mechanical disruption methods can be used to ensure complete cell lysis and release of proteins.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Protein Digestion (In-Solution or In-Gel):

-

In-Solution Digestion:

-

Denature the proteins by heating.

-

Reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT).

-

Alkylate cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.[3]

-

Digest the proteins into peptides overnight using sequencing-grade trypsin.

-

-

In-Gel Digestion:

-

Separate the protein lysate by SDS-PAGE. This can help to reduce sample complexity.

-

Excise the entire lane or specific bands of interest.

-

Perform in-gel reduction, alkylation, and tryptic digestion.[3]

-

-

-

Peptide Cleanup:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

Mass Spectrometry Analysis: Unveiling the Mass-Encoded Peptides

The prepared peptide mixture is now ready for analysis by high-resolution mass spectrometry.

LC-MS/MS Parameters and Data Acquisition

-

Liquid Chromatography (LC): The peptide mixture is separated by reverse-phase liquid chromatography, typically using a nano-flow HPLC system. This separation reduces the complexity of the sample being introduced into the mass spectrometer at any given time.

-